molecular formula C23H25N B078775 Fendiline CAS No. 13042-18-7

Fendiline

Cat. No. B078775
CAS RN: 13042-18-7
M. Wt: 315.5 g/mol
InChI Key: NMKSAYKQLCHXDK-UHFFFAOYSA-N
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Description

Fendiline is a nonselective calcium channel blocker . It is a coronary vasodilator that inhibits calcium function in muscle cells in excitation-contraction coupling . It has been proposed as an antiarrhythmic and antianginal agent .


Synthesis Analysis

A series of novel, 2-substituted derivatives of this compound have been synthesized . The 2-hydroxy compounds had a significantly greater inhibitory effect on K562 cells than this compound .


Molecular Structure Analysis

This compound has a molecular formula of C23H25N . Its average mass is 315.451 Da and its mono-isotopic mass is 315.198700 Da .


Chemical Reactions Analysis

This compound and its sixteen analogues were resolved on a CSP based on (+)- (18-crown-6)-2,3,11,12-tetracarboxylic acid . The 3,3-diphenylpropyl group bonded to the secondary amino group of this compound is important in the chiral recognition .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C23H25N . Its average mass is 315.451 Da and its mono-isotopic mass is 315.198700 Da .

Scientific Research Applications

  • Chromatographic Resolution and Analysis : Fendiline and its analogues can be effectively resolved using liquid chromatographic techniques. This is vital for pharmaceutical analysis and quality control of this compound-based medications (Lee & Hyun, 2014).

  • Pharmacological Properties and Clinical Efficacy : this compound exhibits properties like inhibition of transmembrane calcium current and smooth muscle relaxation, which contribute to its effectiveness in treating coronary heart disease. It has been proven effective in several placebo-controlled, double-blind trials (Bayer & Mannhold, 1987).

  • Effect on Calcium Channels in Cardiomyocytes : Studies indicate that this compound inhibits L-type calcium channels in guinea-pig ventricular myocytes, which is significant for understanding its mechanism of action in heart muscle cells (Tripathi, Schreibmayer, & Tritthart, 1993).

  • Impact on Transient Outward Current in Cardiomyocytes : this compound has been observed to reduce the amplitude and accelerate the inactivation of the transient outward current in rat ventricular cardiomyocytes, suggesting a broader influence on cardiac ion channels (Fassbender, Wegener, Shainberg, & Nawrath, 1999).

  • Calcium Movement in Hepatoma Cells : Research demonstrates this compound's ability to increase intracellular free calcium levels in human hepatoma cells, offering potential insights into its effects on non-cardiac cells (Cheng et al., 2001).

  • Potential Antifungal Applications : this compound has shown potential as a drug scaffold for anticryptococcal therapy, indicating its possible use beyond cardiovascular diseases (Samantaray et al., 2016).

  • Implications in Addiction Therapy : Studies on Sprague-Dawley rats suggest this compound's potential in reducing relapse in drug addiction by disrupting associative memories related to drug use (Voigt, Riddle, & Napier, 2013).

  • Use in Cancer Therapy : this compound has been found to enhance the cytotoxic effects of therapeutic agents on pancreatic ductal adenocarcinoma cells, suggesting a role in cancer treatment (Alhothali et al., 2019).

  • Cardioprotective Effects : this compound demonstrates strong cardioprotective effects against isoproterenol-induced myocardial necroses in rats, highlighting its potential in cardiac protection (Ciplea Ag & Bock Pr, 1976).

  • Effects on Osteosarcoma and Prostate Cancer Cells : Studies have shown that this compound increases intracellular calcium levels in human osteosarcoma and prostate cancer cells, offering insights into its potential therapeutic applications in oncology (Wang et al., 2001; Jan et al., 2001).

Mechanism of Action

Fendiline inhibits calcium function in muscle cells in excitation-contraction coupling . It has been proposed as an antiarrhythmic and antianginal agent .

Safety and Hazards

When handling Fendiline, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid ingestion and inhalation, and do not get it in eyes, on skin, or on clothing .

Future Directions

Fendiline treatment has been evaluated in a VP40 system with nucleation-elongation process, a computational model of Ebola virus matrix protein assembly . The study provides critical quantitative information on how fluctuating lipid levels (PS) affect EBOV assembly and egress and how this mechanism can be disrupted by lipid-targeting molecules like this compound .

properties

IUPAC Name

3,3-diphenyl-N-(1-phenylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKSAYKQLCHXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048473
Record name Fendiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13042-18-7
Record name Fendiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13042-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fendiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fendiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08980
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Fendiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fendiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENDILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S253D559A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

200-201
Record name Fendiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08980
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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